molecular formula C18H18N2O B5755166 N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine

N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine

Cat. No. B5755166
M. Wt: 278.3 g/mol
InChI Key: WFFUSWJUJMIJLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine, also known as MDMQ, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MDMQ is a quinoline derivative that has been synthesized using different methods. The compound's mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been studied to understand its potential applications.

Mechanism of Action

N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine's mechanism of action is not well understood. However, studies have suggested that the compound may interact with various cellular targets, including enzymes, receptors, and ion channels. N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase. The compound has also been shown to interact with various receptors, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. Additionally, N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has been shown to modulate the activity of various ion channels, including the voltage-gated sodium channel and the NMDA receptor.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of acetylcholinesterase and monoamine oxidase, which are enzymes involved in the breakdown of neurotransmitters. N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has also been shown to modulate the activity of various neurotransmitter receptors, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. Additionally, N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has been shown to modulate the activity of various ion channels, including the voltage-gated sodium channel and the NMDA receptor.

Advantages and Limitations for Lab Experiments

N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has several advantages and limitations for lab experiments. The compound has high solubility in organic solvents, making it easy to dissolve in various solutions. Additionally, N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has high stability, making it suitable for long-term storage. However, N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has low water solubility, which can limit its use in aqueous solutions. Additionally, N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has low bioavailability, which can limit its use in vivo.

Future Directions

N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has several potential future directions for research. One potential direction is to study the compound's potential as a neuroprotective agent for the treatment of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Another potential direction is to study the compound's potential as a fluorescent probe for the detection of various biomolecules, including proteins and nucleic acids. Additionally, future research could focus on developing new synthesis methods for N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine to improve its solubility and bioavailability.

Synthesis Methods

N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine can be synthesized using different methods, including the Pictet-Spengler reaction, the Friedländer synthesis, and the Skraup synthesis. The Pictet-Spengler reaction involves the reaction of a tryptamine with an aldehyde or ketone in the presence of an acid catalyst. The Friedländer synthesis involves the reaction of an aminoaryl ketone with an aldehyde in the presence of an acid catalyst. The Skraup synthesis involves the reaction of an aniline with a ketone or aldehyde in the presence of an oxidizing agent and an acid catalyst.

Scientific Research Applications

N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has been studied as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In biochemistry, N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has been studied for its potential as a fluorescent probe for the detection of various biomolecules, including proteins and nucleic acids. In neuroscience, N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has been studied for its potential as a neuroprotective agent and as a tool for studying the mechanisms of neuronal signaling.

properties

IUPAC Name

N-(4-methoxyphenyl)-3,7-dimethylquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-12-4-5-14-11-13(2)18(20-17(14)10-12)19-15-6-8-16(21-3)9-7-15/h4-11H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFUSWJUJMIJLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=N2)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-3,7-dimethylquinolin-2-amine

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